2-Methoxypropyl acetate
Overview
Description
2-Methoxypropyl acetate is a colorless liquid with a sweet odor and ether-like aroma. It is commonly used as a solvent in various industrial applications due to its excellent solubility properties. The compound is synthesized from 2-methoxy-1-propanol and acetic acid. It is not soluble in water but is miscible with many organic solvents such as alcohols, ethers, and ketones .
Mechanism of Action
Target of Action
2-Methoxypropyl acetate is a chemical compound used as a solvent in a variety of applications . It doesn’t have a specific biological target as it’s primarily used in industrial applications rather than biological or pharmacological ones .
Mode of Action
As a solvent, this compound works by dissolving or diluting other substances without causing a chemical change to the substance or itself . It’s used in paints, coatings, adhesives, printing inks, and cleaning products.
Biochemical Pathways
Given its primary use as a solvent in industrial applications, this compound doesn’t participate in any known biochemical pathways .
Pharmacokinetics
Result of Action
The primary result of this compound’s action is the dissolution or dilution of other substances in various industrial applications . It doesn’t have a known biological or cellular effect due to its primary use as a solvent .
Biochemical Analysis
Biochemical Properties
Due to its ether and ester groups, it can participate in reactions characteristic of ethers and esters . It has good solvent power for numerous resins and dyes
Cellular Effects
It has been reported to cause moderate irritation, significant reduction in body weight development, and thymic atrophy in rats . It also exhibits pronounced prenatal toxicity in rats
Molecular Mechanism
It is known to exert its effects through its ether and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypropyl acetate is typically prepared through the esterification of 2-methoxy-1-propanol with acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification using a fixed-bed reactor with a solid acid catalyst. The reaction temperature ranges from 70°C to 150°C. The water produced during the reaction is removed by azeotropic distillation. The resulting ester is then purified through distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypropyl acetate undergoes various chemical reactions typical of esters and ethers. These include:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methoxy-1-propanol and acetic acid.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, acid or base catalysts, elevated temperatures.
Reduction: Lithium aluminum hydride, dry ether solvents.
Major Products Formed:
Hydrolysis: 2-Methoxy-1-propanol and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: 2-Methoxy-1-propanol.
Scientific Research Applications
2-Methoxypropyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in the formulation of paints, coatings, and inks due to its ability to dissolve various resins and polymers.
Biology: Employed in the preparation of biological samples for analysis, as it can dissolve lipids and other organic compounds.
Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.
Industry: Acts as a cleaning agent in the electronics industry, particularly in the manufacturing of semiconductors where it is used to clean silicon wafers
Comparison with Similar Compounds
- Propylene glycol monomethyl ether acetate
- Ethylene glycol monomethyl ether acetate
- Butyl acetate
Comparison: 2-Methoxypropyl acetate is unique due to its balanced solubility properties, allowing it to dissolve a wide range of substances. Compared to propylene glycol monomethyl ether acetate, it has a higher boiling point, making it suitable for applications requiring higher temperatures. Ethylene glycol monomethyl ether acetate, on the other hand, is more toxic and less commonly used. Butyl acetate has a lower polarity and is less effective in dissolving polar substances .
Properties
IUPAC Name |
2-methoxypropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8-3)4-9-6(2)7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVKSVLFLRBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041433 | |
Record name | 2-Methoxy-1-propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a sweet aromatic odor; Hygroscopic; [Canada Colors and Chemicals MSDS], Clear liquid | |
Record name | 1-Propylene glycol-2-methyl ether acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19018 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-METHOXY-1-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/827 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
77 °F | |
Record name | 2-METHOXY-1-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/827 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.516 kPa | |
Record name | 2-METHOXY-1-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/827 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
70657-70-4 | |
Record name | 1-Propanol, 2-methoxy-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70657-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxypropyl-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070657704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-1-propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxypropyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ACETOXY-2-METHOXYPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NS6CBN69F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-METHOXY-1-PROPYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/827 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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